molecular formula C11H12O3 B1301118 Ethyl 4-methylbenzoylformate CAS No. 5524-56-1

Ethyl 4-methylbenzoylformate

Cat. No.: B1301118
CAS No.: 5524-56-1
M. Wt: 192.21 g/mol
InChI Key: ZGHJACPCSQNDGB-UHFFFAOYSA-N
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Description

Ethyl 4-methylbenzoylformate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound features a carbonyl group bonded to an ethyl group and a 4-methylphenyl group, making it a versatile molecule in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-methylbenzoylformate can be synthesized through the esterification of 4-methylphenylacetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methylbenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 4-methylbenzoylformate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to form the corresponding acids and alcohols. This hydrolysis reaction is crucial for the compound’s metabolism and excretion . The compound’s reactivity with nucleophiles also makes it a valuable intermediate in synthetic chemistry .

Comparison with Similar Compounds

Ethyl 4-methylbenzoylformate can be compared with other esters such as ethyl acetate and methyl butyrate:

Uniqueness

This compound stands out due to its specific structure, which includes a 4-methylphenyl group. This structural feature imparts unique chemical properties and reactivity, making it a valuable compound in various applications .

List of Similar Compounds

Biological Activity

Ethyl 4-methylbenzoylformate (CAS 5524-56-1) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and organic synthesis. This article delves into the biological activity of this compound, highlighting its interactions, pharmacological implications, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an α-keto ester, characterized by the presence of a carbonyl group adjacent to an ester functional group. Its structural formula can be represented as follows:

C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_3

The compound exhibits specific physicochemical properties that influence its biological activity, including:

  • Log P (octanol-water partition coefficient) : Indicates lipophilicity and potential for membrane permeability.
  • BBB Permeant : Yes, suggesting it can cross the blood-brain barrier.
  • CYP Inhibition : It is a known inhibitor of CYP1A2, which may affect drug metabolism.

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Studies have shown that compounds with similar structures often exhibit activity against various microbial strains. The compound's ability to disrupt microbial membranes or inhibit essential enzymes could be mechanisms behind its antimicrobial effects .

Enzyme Inhibition

This compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it shows potential as an inhibitor of enzymes related to the conversion of fatty acids and other substrates in biochemical pathways, which could have implications for metabolic disorders .

Synthesis and Biological Evaluation

A significant study focused on the synthesis of this compound using a novel catalytic method that enhanced yield and selectivity. The synthesized compound was then evaluated for biological activity:

  • Synthesis Method : Utilized TiO₂/SO₄²⁻ as a catalyst in organic solvents to achieve high selectivity.
  • Biological Testing : The synthesized compound was tested against various microbial strains, demonstrating notable inhibition zones compared to control groups.
Microbial Strain Inhibition Zone (mm) Control (mm)
Staphylococcus aureus150
Escherichia coli120
Candida albicans100

This table illustrates the antimicrobial efficacy of this compound against selected strains, indicating its potential use as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity and ability to permeate biological membranes. Studies have indicated:

  • Skin Permeation : Log Kp value indicates good skin absorption potential.
  • Metabolic Stability : As a CYP1A2 inhibitor, it may alter the metabolism of co-administered drugs, necessitating careful consideration in therapeutic applications .

Properties

IUPAC Name

ethyl 2-(4-methylphenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-14-11(13)10(12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHJACPCSQNDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371365
Record name ethyl 2-(4-methylphenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5524-56-1
Record name ethyl 2-(4-methylphenyl)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(4-methylphenyl)-2-oxoacetate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1.0 M solution of 4-tolylmagnesium bromide in ether (20.5 ml) is added dropwise to a solution of diethyl oxalate (6.5 g) in anhydrous tetrahydrofuran (41 ml) under a nitrogen atmosphere and ice cooling. Five minutes after completing the addition, the mixture is stirred at room temperature for 1.5 hours. To the reaction mixture is added 1 N hydrochloric acid, and the whole is extracted with ether. The organic layer is washed with water and saturated brine successively, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to give 2.99 g (76%) of ethyl 4-tolylglyoxylate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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